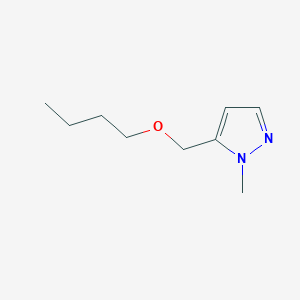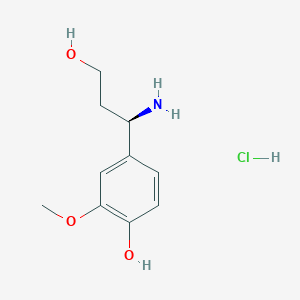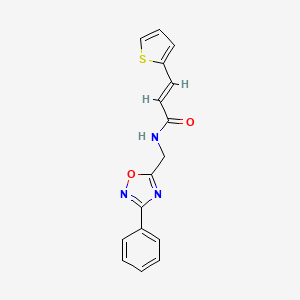![molecular formula C20H21N5O4 B2531790 ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate CAS No. 1105239-57-3](/img/structure/B2531790.png)
ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The incorporation of cyclopropyl and phenyl groups can be achieved through coupling reactions.
Reagents: Cyclopropyl bromide, phenyl boronic acid.
Conditions: Palladium-catalyzed cross-coupling reactions under inert atmosphere.
Formation of Ethyl Ester and Amide Linkages:
The final steps involve esterification and amidation reactions.
Reagents: Ethyl chloroformate, amines.
Conditions: Mild temperatures, often using base catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate can be scaled up using continuous flow processes. These processes ensure consistent quality and yield while minimizing waste.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate can involve multiple steps, each requiring specific conditions to achieve the desired compound with high purity.
Synthesis of Intermediate Pyrazolopyridazine Core:
Starting from readily available precursors, the pyrazolopyridazine core can be synthesized via cyclization reactions.
Common reagents: Hydrazine derivatives, ketoesters.
Conditions: Heating under reflux, often in the presence of an acidic or basic catalyst.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where functional groups are modified, potentially enhancing its biological activity.
Reduction: Reduction reactions can modify the compound to explore different pharmacological profiles.
Substitution: Nucleophilic substitution reactions allow the modification of side chains and functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), under acidic conditions.
Reduction: Sodium borohydride (NaBH₄), often in methanol.
Substitution: Nucleophiles like amines, using catalysts such as copper iodide (CuI) under mild conditions.
Major Products
Oxidation can yield hydroxylated derivatives.
Reduction can produce alcohols or amines, depending on the reaction conditions.
Substitution often results in derivatives with varied side chains, potentially altering the compound's properties.
Scientific Research Applications
Ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate has diverse applications across multiple disciplines:
Chemistry: As a building block for synthesizing more complex molecules, particularly in drug development.
Biology: As a probe to study biological pathways and mechanisms due to its structural complexity.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Used in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism by which ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in critical biological processes.
Pathways: It may modulate signaling pathways, influencing cellular functions such as proliferation and apoptosis.
Comparison with Similar Compounds
When compared to other similar compounds, ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate stands out due to its unique structural features and diverse functional groups. Similar compounds include:
Ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate
Ethyl 2-(2-(4-cyclopropyl-7-oxo-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate
These similar compounds share core structural elements but differ in substituent groups, leading to varied chemical and biological properties.
This compound exemplifies the intricate design of modern organic compounds and their potential for diverse applications. If this piqued your curiosity, there’s plenty more to explore in the world of chemistry!
Properties
IUPAC Name |
ethyl 2-[[2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-2-29-17(27)11-21-16(26)12-24-20(28)19-15(18(23-24)13-8-9-13)10-22-25(19)14-6-4-3-5-7-14/h3-7,10,13H,2,8-9,11-12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRBRHLTHHJRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol](/img/structure/B2531707.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2531709.png)




![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531719.png)

![N-(2,6-Difluorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2531723.png)

![5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2531725.png)
![1-(2,3-dimethoxybenzoyl)-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B2531727.png)
![2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2531728.png)

